molecular formula C13H20N2O3S B4483586 2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide

2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B4483586
M. Wt: 284.38 g/mol
InChI Key: QNDGNPRYNRVNEI-UHFFFAOYSA-N
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Description

2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a sulfonamide group, an acetamide group, and an isopropyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide typically involves multiple steps. One common method starts with the acylation of 4-isopropylaniline with chloroacetyl chloride to form N-(4-propan-2-ylphenyl)chloroacetamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The acetamide group may also participate in binding interactions, contributing to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide
  • 2-[methyl(methylsulfonyl)amino]-N-(4-ethylphenyl)acetamide
  • 2-[methyl(methylsulfonyl)amino]-N-(4-tert-butylphenyl)acetamide

Uniqueness

2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This structural feature may affect its reactivity and binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(2)11-5-7-12(8-6-11)14-13(16)9-15(3)19(4,17)18/h5-8,10H,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDGNPRYNRVNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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